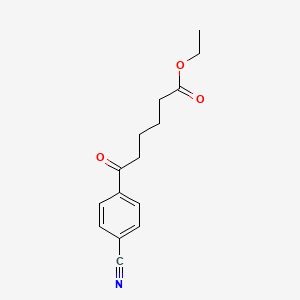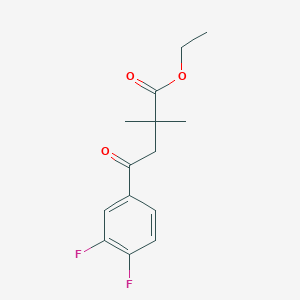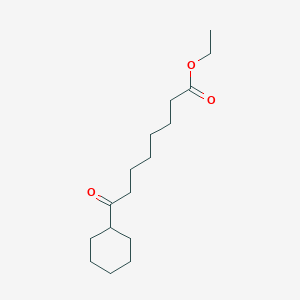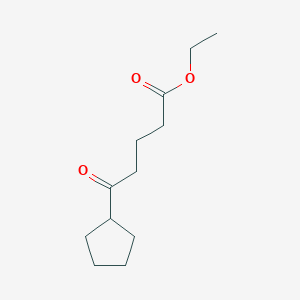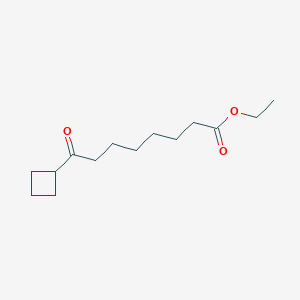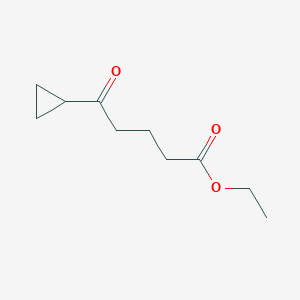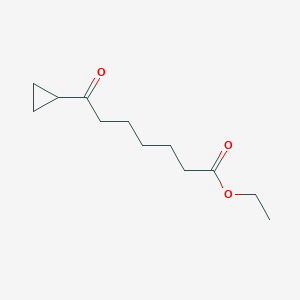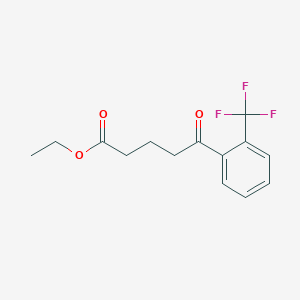
Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is a chemical compound with the CAS Number: 898777-69-0 . It has a molecular weight of 288.27 and its IUPAC name is ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H15F3O3/c1-2-20-13(19)9-5-8-12(18)10-6-3-4-7-11(10)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Aplicaciones Científicas De Investigación
Synthesis and Photoisomerisation Studies
Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate and its derivatives have been explored for their photochemical properties, specifically focusing on their synthesis and photoisomerisation behaviors. Studies have demonstrated that base-catalyzed Claisen–Schmidt type condensation can produce various derivatives, which exhibit interesting absorption and fluorescence spectra. Notably, these compounds undergo E – Z photoisomerisation, with the Z-isomer confirmed to be thermodynamically stable. This phenomenon is significant for understanding the photostability and potential photochemical applications of such compounds (Vyňuchal et al., 2008).
Enantioselective Synthesis
Research into the enantioselective synthesis of related compounds, such as ethyl 2-oxo-4-arylbut-3-enoate, has shown high enantioselectivity in producing ethyl 2-hydroxy-4-arylbutyrate. This process involves sequential hydrogenation of CO and CC bonds, indicating the potential for high-precision synthesis of chiral molecules, which is essential for pharmaceutical applications and the study of stereoselective reactions (Meng, Zhu, & Zhang, 2008).
Catalytic Applications and Energy Sources
Valeric esters, including ethyl valerate, have been identified as promising energy sources and valuable for various industrial applications, from biofuels to flavors and pharmaceuticals. Research into the enzymatic synthesis of ethyl valerate under solvent-free conditions and microwave irradiation has shown significant conversion rates, highlighting the potential for efficient, green chemical processes in producing industrial chemicals (Bhavsar & Yadav, 2018).
Nonlinear Optical Materials
The study of new organic nonlinear optical materials has led to the synthesis of compounds like Ethyl 4-hydroxy-2-oxo-6-(thiophen-3-yl)-4-(trifluoromethyl) hexahydropyrimidine-5-carboxylate (EHTHPC). These materials have been analyzed for their structural, optical, thermal, and nonlinear optical properties, showcasing the potential of this compound derivatives in advanced optical technologies and materials science (Sathiya & Senthilkumar, 2020).
Propiedades
IUPAC Name |
ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c1-2-20-13(19)9-5-8-12(18)10-6-3-4-7-11(10)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKOJVYUCCNKRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645730 |
Source


|
| Record name | Ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-69-0 |
Source


|
| Record name | Ethyl δ-oxo-2-(trifluoromethyl)benzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

